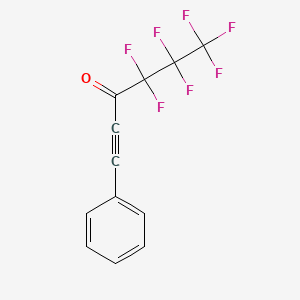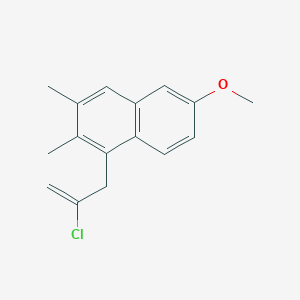![molecular formula C10H7N3O2 B14484347 Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione CAS No. 64143-10-8](/img/structure/B14484347.png)
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrazole and quinazoline ring system, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione typically involves multi-component reactions (MCRs) due to their efficiency in providing molecular diversity. One common method involves the reaction of benzaldehydes, dimedone, and 1H-pyrazole-3,5-diamine in a solvent like DMF at elevated temperatures . Another approach utilizes a Rh(III)-catalyzed C-H activation/cyclization cascade, which allows for the synthesis of pyrazolo[1,5-a]quinazolines through a [5+1] annulation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally benign catalysts and high-yielding synthetic approaches, such as the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, are promising for scalable production .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrazole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents like ethanol or DMF and may require catalysts like palladium or rhodium .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[5,1-b]quinazolines, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial, antifungal, and anticancer activities.
Mecanismo De Acción
The mechanism of action of Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases, leading to the modulation of cell proliferation and apoptosis . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]quinazolines: These compounds share a similar core structure but differ in the position of the fused rings.
Pyrazolo[5’,1’3,4]pyrazino[2,1-b]quinazolines: These compounds have an additional pyrazine ring, offering different biological activities.
Uniqueness
Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is unique due to its specific ring fusion and the resulting biological activities. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for further research and development.
Propiedades
Número CAS |
64143-10-8 |
|---|---|
Fórmula molecular |
C10H7N3O2 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
1,4-dihydropyrazolo[5,1-b]quinazoline-2,9-dione |
InChI |
InChI=1S/C10H7N3O2/c14-9-5-8-11-7-4-2-1-3-6(7)10(15)13(8)12-9/h1-5,11H,(H,12,14) |
Clave InChI |
UIPAJTMSCJSCDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N3C(=CC(=O)N3)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


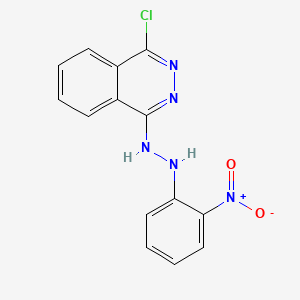
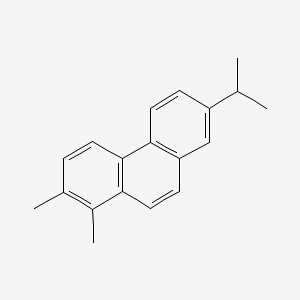
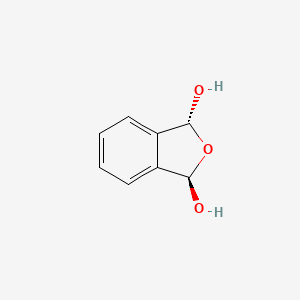
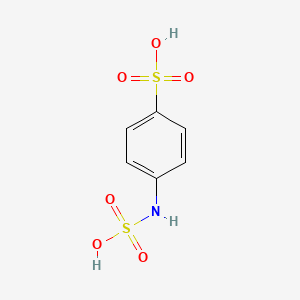
-](/img/structure/B14484288.png)
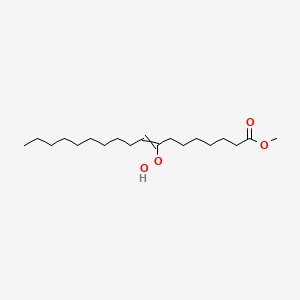
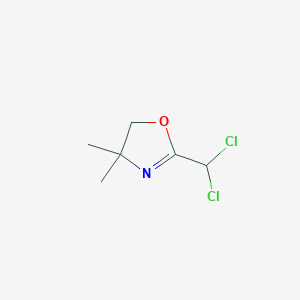
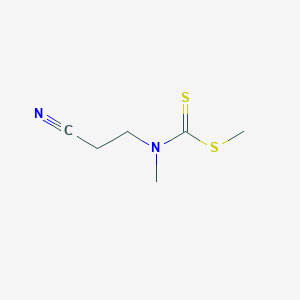
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
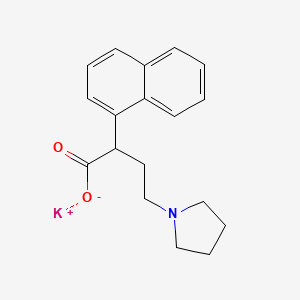
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
